Emodepside vs. PF1022A: 2.1- to 2.4-Fold Superior In Vitro Potency in Nematode Motility Assays
Emodepside demonstrates quantifiably superior in vitro potency compared to its parent compound PF1022A. In the Trichinella spiralis L1 larval motility assay, emodepside exhibited an EC₅₀ of 0.02788 μg/mL versus PF1022A's 0.05862 μg/mL. In the Nippostrongylus brasiliensis L3 larval motility assay, the EC₅₀ values were 0.06188 μg/mL for emodepside and 0.1485 μg/mL for PF1022A [1]. This 2.1- to 2.4-fold potency enhancement is directly attributable to the morpholine ring substitutions at both D-phenyllactic acid para positions and establishes emodepside as the optimized semi-synthetic derivative for procurement purposes.
| Evidence Dimension | Half-maximal effective concentration (EC₅₀) in nematode larval motility inhibition |
|---|---|
| Target Compound Data | EC₅₀ = 0.02788 μg/mL (T. spiralis L1); EC₅₀ = 0.06188 μg/mL (N. brasiliensis L3) |
| Comparator Or Baseline | PF1022A: EC₅₀ = 0.05862 μg/mL (T. spiralis L1); EC₅₀ = 0.1485 μg/mL (N. brasiliensis L3) |
| Quantified Difference | 2.1-fold lower EC₅₀ (T. spiralis); 2.4-fold lower EC₅₀ (N. brasiliensis) |
| Conditions | In vitro motility assays; concentration range 0.01-100 μg/mL; third-stage (L3) N. brasiliensis larvae and first-stage (L1) T. spiralis larvae |
Why This Matters
This establishes emodepside as the higher-potency cyclooctadepsipeptide selection, directly informing procurement decisions where PF1022A may be considered as a less expensive alternative.
- [1] Kulke D, Krücken J, Harder A, von Samson-Himmelstjerna G. In vitro efficacy of cyclooctadepsipeptides and aminophenylamidines alone and in combination against third-stage larvae and adult worms of Nippostrongylus brasiliensis and first-stage larvae of Trichinella spiralis. Parasitol Res. 2014;113(7):2565-2574. View Source
